molecular formula C22H15ClN2 B13136546 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine

Cat. No.: B13136546
M. Wt: 342.8 g/mol
InChI Key: RTXODVRNOQIGIM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is an organic compound that features a pyrimidine ring substituted with biphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene and to-chlorophenylboronic acid are used as starting materials. Under nitrogen protection, these reactants are combined with potassium carbonate, KI, and CuI catalyst in DMF and water. The mixture is heated to 130°C for 17 hours, followed by extraction and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrimidine oxide.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Phenylpyrimidine: A pyrimidine ring substituted with a phenyl group.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is unique due to the combination of biphenyl and phenyl groups on the pyrimidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H15ClN2

Molecular Weight

342.8 g/mol

IUPAC Name

4-chloro-6-phenyl-2-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C22H15ClN2/c23-21-15-20(18-9-5-2-6-10-18)24-22(25-21)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H

InChI Key

RTXODVRNOQIGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)C4=CC=CC=C4

Origin of Product

United States

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